CID 78060770

Description

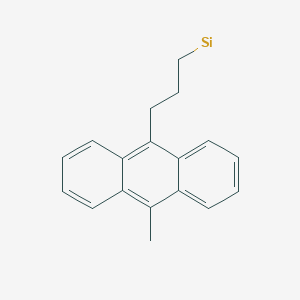

CID 78060770 (PubChem Compound Identifier 78060770) is a chemical compound referenced in the context of essential oil analysis and natural product derivatives. Its mass spectrum (Figure 1D) indicates a molecular ion and fragmentation pattern consistent with sesquiterpenes or monoterpenes, though precise structural elucidation requires further data .

Properties

Molecular Formula |

C18H17Si |

|---|---|

Molecular Weight |

261.4 g/mol |

InChI |

InChI=1S/C18H17Si/c1-13-14-7-2-4-9-16(14)18(11-6-12-19)17-10-5-3-8-15(13)17/h2-5,7-10H,6,11-12H2,1H3 |

InChI Key |

ZHFWGTYCYQBJCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCC[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060770 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of CID 78060770 may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include continuous flow reactors, automated control systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78060770 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

CID 78060770 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

Medicine: It has potential therapeutic applications and is being investigated for its effects on various biological pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of CID 78060770 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are often studied using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of CID 78060770 and Structurally Similar Compounds

Key Comparisons

- Natural Product Origin: CID 78060770 is derived from Citrus reticulata essential oil, while oscillatoxin D (CID 101283546) and its methylated analogue (CID 185389) are marine cyanobacterial toxins . The former is likely a terpenoid, whereas oscillatoxins are polyketide derivatives with macrocyclic lactone motifs. Functional differences arise from their ecological roles: CID 78060770 may contribute to plant defense or aroma, whereas oscillatoxins exhibit cytotoxicity via sodium channel inhibition .

Physicochemical Properties :

- While CID 78060770’s solubility and log P values are undefined, oscillatoxins and boronic acids exhibit distinct profiles. For example, (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) has a log S (ESOL) of -2.99, indicating moderate solubility in aqueous-organic systems, whereas oscillatoxins are highly lipophilic .

Methodological Comparisons

- Isolation and Characterization: CID 78060770 was isolated via vacuum distillation of CIEO and analyzed using GC-MS, a standard method for volatile compounds . In contrast, oscillatoxins require HPLC-MS for characterization due to their larger molecular weights and non-volatile nature . Boronic acids like CID 53216313 are synthesized via palladium-catalyzed cross-coupling, as described in , highlighting divergent production workflows compared to natural product extraction .

- Boronic acids exhibit pH-dependent reactivity, forming reversible complexes with diols, whereas CID 78060770’s reactivity is likely governed by its terpenoid functional groups (e.g., alcohols, ketones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.